molecular formula C9H16ClN3O B13450464 2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride

2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride

Cat. No.: B13450464
M. Wt: 217.69 g/mol
InChI Key: JVDCHOGEPVXVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a 5-methyl-1,3,4-oxadiazole ring attached to an azepane ring, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. For instance, the use of potassium carbonate (K₂CO₃) as a base can facilitate the cyclization process . Another method involves the use of iodine (I₂) as a catalyst in a metal-free domino protocol, which promotes oxidative cleavage followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxadiazole derivatives.

Scientific Research Applications

2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are involved in cancer cell proliferation . The compound can also interact with proteins and other biomolecules, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the oxadiazole and azepane rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

2-(azepan-2-yl)-5-methyl-1,3,4-oxadiazole;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-12-9(13-7)8-5-3-2-4-6-10-8;/h8,10H,2-6H2,1H3;1H

InChI Key

JVDCHOGEPVXVAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCCCCN2.Cl

Origin of Product

United States

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